molecular formula C22H17NO4S B2561347 (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951928-57-7

(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2561347
CAS RN: 951928-57-7
M. Wt: 391.44
InChI Key: UGJNZWSEJZTTDH-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17NO4S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Chemical compounds with complex structures, including oxazinones and related frameworks, are often subjects of synthesis and characterization studies. These compounds are synthesized through various methods, including palladium-catalyzed reactions, oxidative cyclization, and more, aiming to explore their structural and chemical properties. For example, novel synthesis methods have been developed for compounds like benzoxazinones and benzofuran derivatives, demonstrating the interest in exploring the synthetic pathways and characterizations of such complex molecules (Gabriele et al., 2006).

Biological Activity and Pharmacological Potential

Compounds with structures similar to "(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" often undergo evaluation for their biological activities. These studies are driven by the potential pharmacological applications of such compounds, including antimicrobial, antifungal, and anticancer activities. The synthesis of novel quinazolinone derivatives and their evaluation for antimicrobial activity is an example of the pharmacological potential of related compounds (Habib et al., 2013).

Material Science and Polymer Chemistry

Some related compounds are investigated for their applications in material science, particularly in the development of new polymers and coatings. The synthesis of benzoxazine monomers and exploring their thermal properties highlight the interest in utilizing such chemical structures for advanced material applications (Sini & Endo, 2016).

properties

IUPAC Name

(2Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-25-19-7-3-2-6-17(19)23-12-16-18(26-13-23)9-8-15-21(24)20(27-22(15)16)11-14-5-4-10-28-14/h2-11H,12-13H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNZWSEJZTTDH-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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